molecular formula C12H16BrNO3S B14907660 Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate

Cat. No.: B14907660
M. Wt: 334.23 g/mol
InChI Key: WBBRUMVIKXWVSS-UHFFFAOYSA-N
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Description

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .

Comparison with Similar Compounds

Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its bromine substitution and ester functional group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)-propan-2-ylamino]acetate

InChI

InChI=1S/C12H16BrNO3S/c1-4-17-11(15)7-14(8(2)3)12(16)9-5-6-10(13)18-9/h5-6,8H,4,7H2,1-3H3

InChI Key

WBBRUMVIKXWVSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(C)C)C(=O)C1=CC=C(S1)Br

Origin of Product

United States

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